molecular formula C29H23N5O2S B12009389 (5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 623935-43-3

(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B12009389
CAS No.: 623935-43-3
M. Wt: 505.6 g/mol
InChI Key: AAGDJNGEEFSXJX-UQQQWYQISA-N
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Description

ETT , is a complex heterocyclic compound. Let’s break down its structure:

  • The core scaffold consists of a thiazole-triazole fused ring system.
  • The 5Z configuration indicates the geometry of the double bond.
  • Substituents include an ethoxy group (C₂H₅O) at position 2 and a pyrazolyl-methylene group at position 5.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for ETT, but here’s a common one:

    Heterocyclization Approach:

Industrial Production:
  • ETT is not produced industrially on a large scale due to its specialized applications.

Chemical Reactions Analysis

ETT undergoes various reactions:

    Oxidation: ETT can be oxidized to form its corresponding thiazole-triazole sulfone.

    Reduction: Reduction of the pyrazole ring leads to the corresponding hydrazine derivative.

    Substitution: ETT can undergo nucleophilic substitution reactions at the ethoxy group.

    Reagents: Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaOH).

Scientific Research Applications

ETT finds applications in:

    Medicinal Chemistry: It exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Studies: ETT interacts with specific protein targets, affecting cellular pathways.

    Materials Science: Its unique structure makes it interesting for designing functional materials.

Mechanism of Action

  • ETT likely exerts its effects by modulating enzymes or receptors involved in inflammation, cell growth, or apoptosis.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • ETT’s fused thiazole-triazole system sets it apart from other heterocyclic compounds.
  • Similar compounds include thiazoles, triazoles, and pyrazoles.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

CAS No.

623935-43-3

Molecular Formula

C29H23N5O2S

Molecular Weight

505.6 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23N5O2S/c1-3-36-24-15-13-21(14-16-24)27-30-29-34(32-27)28(35)25(37-29)17-22-18-33(23-7-5-4-6-8-23)31-26(22)20-11-9-19(2)10-12-20/h4-18H,3H2,1-2H3/b25-17-

InChI Key

AAGDJNGEEFSXJX-UQQQWYQISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

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